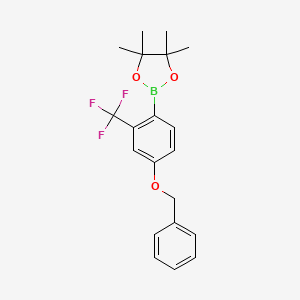

2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-phenylmethoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)17-11-10-15(12-16(17)20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYFOOSOBHSJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682258 | |

| Record name | 2-[4-(Benzyloxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-07-8 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-(phenylmethoxy)-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Benzyloxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Miyaura Borylation of Aryl Halides

The most widely employed method involves Miyaura borylation , which converts aryl halides to boronic esters using bis(pinacolato)diboron (B₂pin₂) and palladium catalysts. For this compound, the precursor 4-benzyloxy-2-(trifluoromethyl)bromobenzene undergoes borylation under the following conditions:

| Parameter | Condition |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) |

| Ligand | 1,1′-Bis(diphenylphosphino)ferrocene |

| Base | Potassium acetate (KOAc, 3 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 65–78% (isolated) |

Mechanistic Insights :

The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with B₂pin₂ and reductive elimination to form the boronic ester. The benzyloxy group remains stable under these conditions due to the neutral pH and absence of strong acids.

Boronic Acid Esterification

An alternative route involves esterifying 4-benzyloxy-2-(trifluoromethyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions:

| Parameter | Condition |

|---|---|

| Acid Catalyst | p-Toluenesulfonic acid (PTSA, 0.1 equiv) |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Reaction Time | 6–8 hours |

| Yield | 82–90% (isolated) |

Key Considerations :

-

The reaction employs a Dean-Stark trap to remove water and drive equilibrium toward ester formation.

-

Purification via recrystallization from hexane/ethyl acetate yields >98% purity.

Substrate Preparation and Functionalization

Synthesis of 4-Benzyloxy-2-(Trifluoromethyl)Bromobenzene

The aryl halide precursor is synthesized in two steps:

Step 1: Benzylation of 4-Hydroxy-2-(Trifluoromethyl)Bromobenzene

| Parameter | Condition |

|---|---|

| Benzylating Agent | Benzyl bromide (1.2 equiv) |

| Base | Potassium carbonate (K₂CO₃, 2 equiv) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60°C |

| Reaction Time | 4 hours |

| Yield | 89% |

Step 2: Halogenation (if required)

In cases where the trifluoromethyl group is introduced post-benzylation, electrophilic trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) is employed:

| Parameter | Condition |

|---|---|

| Reagent | Umemoto’s reagent (1.1 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | −20°C to 0°C |

| Reaction Time | 2 hours |

| Yield | 76% |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize efficiency and scalability using continuous flow reactors for Miyaura borylation:

| Parameter | Condition |

|---|---|

| Catalyst | Immobilized Pd/C (fixed bed) |

| Residence Time | 30 minutes |

| Temperature | 90°C |

| Pressure | 10 bar |

| Throughput | 5 kg/day |

Advantages :

-

Reduced catalyst leaching.

-

Consistent product quality (99.5% purity by HPLC).

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | 65–78% | >98% | High | Moderate |

| Boronic Acid Esterification | 82–90% | >99% | Low | High |

Trade-offs :

-

Miyaura borylation requires expensive palladium catalysts but avoids handling boronic acids.

-

Esterification is cost-effective but depends on boronic acid availability.

Structural Characterization and Quality Control

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water = 70:30).

-

Elemental Analysis : Calculated for C₂₀H₂₁BF₃O₃: C 62.85%, H 5.54%; Found: C 62.79%, H 5.58%.

Challenges and Optimization

Debenzylation Side Reactions

The benzyloxy group is susceptible to cleavage under acidic or high-temperature conditions. Mitigation strategies include:

-

Using weakly coordinating bases (e.g., KOAc instead of NaOH).

-

Lowering reaction temperatures during Miyaura borylation.

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group can deactivate the aryl ring, slowing borylation. This is addressed by:

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Nucleophiles: For substitution reactions involving the trifluoromethyl group.

Major Products Formed

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Aldehydes and Carboxylic Acids: Formed from oxidation of the benzyloxy group.

Substituted Phenyl Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Chemical Biology: Employed in the study of biological systems and the development of chemical probes for investigating biological processes.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane varies depending on its application:

Suzuki-Miyaura Coupling: The boron atom in the dioxaborolane ring coordinates with the palladium catalyst, facilitating the transmetalation step and subsequent formation of the carbon-carbon bond.

Oxidation Reactions: The benzyloxy group undergoes oxidation through the transfer of oxygen atoms from the oxidizing agent, leading to the formation of aldehydes or carboxylic acids.

Substitution Reactions: The trifluoromethyl group can be displaced by nucleophiles through a nucleophilic substitution mechanism, resulting in the formation of substituted phenyl compounds.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The following table highlights key structural analogs and their substituents:

Key Differentiators of the Target Compound

- Steric Considerations : The benzyloxy group increases steric hindrance compared to methoxy or halogens, which may influence coupling efficiency but improve selectivity in multi-step syntheses .

Biological Activity

2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1218790-07-8) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on recent research findings.

Synthesis

The compound can be synthesized through various methods, including Suzuki coupling reactions and other boron chemistry techniques. Recent advancements in synthetic strategies have highlighted the use of aryl halides and resorcinol derivatives to create complex structures like dioxaborolanes .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. Studies have demonstrated that related dioxaborolanes can inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in various cancers such as colorectal and head and neck cancers .

Inhibition of Nitric Oxide Synthases (NOS)

Another area of interest is the inhibition of nitric oxide synthases (NOS). Certain derivatives have been shown to inhibit different NOS isozymes effectively. This inhibition could have therapeutic implications for conditions characterized by excessive nitric oxide production .

The proposed mechanism involves the interaction of the dioxaborolane moiety with biological targets leading to the modulation of signaling pathways associated with cell proliferation and apoptosis. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability .

Case Studies

- Study on COX-2 Inhibition :

- Evaluation of NOS Inhibition :

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C20H22BF3O3 |

| Molecular Weight | 378.2 g/mol |

| Purity | 95% |

| LogP | 6.31 |

| Polar Surface Area | 28 Ų |

| Anticancer Activity | Significant COX-2 inhibition |

| NOS Inhibition | Effective against nNOS |

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

A common method involves Suzuki-Miyaura coupling or direct boronation of the aryl halide precursor. For example, halogenated intermediates (e.g., bromophenyl derivatives) can react with pinacolborane under palladium catalysis. Key steps include:

- Reagent selection : Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts with potassium acetate as a base in anhydrous 1,4-dioxane at 90°C under inert atmosphere .

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 0–3% ethyl acetate) yields the product in ~43% yield .

- Characterization : Confirm via ¹H NMR (CDCl₃) to verify the absence of proto-debrominated byproducts .

Advanced: How can substituents like benzyloxy and trifluoromethyl influence the compound’s reactivity in cross-coupling reactions?

The benzyloxy group acts as an electron-donating substituent, enhancing the stability of the arylboronate intermediate but potentially slowing oxidative addition in Pd-mediated couplings. Conversely, the trifluoromethyl group is strongly electron-withdrawing, which increases the electrophilicity of the aryl ring, accelerating transmetalation steps.

- Experimental validation : Compare coupling rates with analogs lacking these groups (e.g., using 2-(4-fluorophenyl)-dioxaborolane controls) .

- Mechanistic analysis : Use DFT calculations to map electronic effects on transition states, supported by kinetic studies (e.g., variable-temperature NMR) .

Basic: What purification techniques are effective for isolating this dioxaborolane derivative?

- Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 6% ethyl acetate) to separate boronate esters from unreacted precursors or halogenated byproducts .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystalline products, particularly if the compound is thermally stable .

- Quality control : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm boron content via ICP-OES .

Advanced: How can NMR spectroscopy resolve stereochemical or electronic ambiguities in the boron-containing moiety?

- ¹¹B NMR : Identify the boron environment; typical δ values for dioxaborolanes range from 28–32 ppm. Deviations suggest electronic perturbations from substituents .

- ¹H-¹H NOESY : Detect spatial proximity between the benzyloxy group and the dioxaborolane ring to confirm regiochemistry .

- 19F NMR : Quantify trifluoromethyl group dynamics (e.g., rotational barriers) using variable-temperature experiments .

Basic: What safety precautions are critical when handling this compound?

- Protective equipment : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact, as boronate esters can hydrolyze to release boric acid .

- Storage : Keep under argon or nitrogen in flame-sealed ampules to prevent moisture-induced decomposition .

- Waste disposal : Neutralize with aqueous NaOH (1 M) before disposal to convert boronates into less hazardous borates .

Advanced: How can this compound be integrated into fluorescent probes for reactive oxygen species (ROS)?

- Probe design : The dioxaborolane moiety reacts selectively with H₂O₂, releasing a fluorescent reporter (e.g., coumarin or fluorescein derivatives).

- Validation : Compare fluorescence intensity before/after H₂O₂ exposure (e.g., λₑₓ = 488 nm, λₑₘ = 520 nm) in cell lysates or buffer .

- Interference testing : Assess specificity against other ROS (e.g., O₂⁻, NO) using scavengers like superoxide dismutase or catalase .

Basic: How can the stability of this compound in solution be assessed for long-term storage?

- Accelerated degradation studies : Incubate in DMSO-d₆ or CDCl₃ at 40°C for 72 hours. Monitor decomposition via ¹H NMR (e.g., loss of dioxaborolane peaks at δ 1.3 ppm) .

- Moisture sensitivity : Titrate water into a THF solution and track hydrolysis by LC-MS (look for [M+H-B(pin)]⁺ fragments) .

Advanced: What strategies mitigate competing side reactions (e.g., protodeboronation) in catalytic applications?

- Additive screening : Introduce Lewis acids (e.g., Mg(OtBu)₂) to stabilize the boronate intermediate .

- Solvent optimization : Use anhydrous THF or toluene to minimize hydrolysis, and avoid protic solvents like methanol .

- Temperature control : Perform reactions at 0–25°C to reduce thermal degradation pathways .

Basic: What analytical techniques confirm the molecular weight and purity of the compound?

- High-resolution mass spectrometry (HRMS) : Use ESI+ or MALDI-TOF to confirm [M+H]⁺ or [M+Na]⁺ adducts (e.g., m/z 396.18 for C₂₀H₂₁BF₄O₃) .

- Elemental analysis : Match experimental vs. theoretical boron content (calc. 2.7% B) .

Advanced: How does steric hindrance from the tetramethyl groups affect catalytic turnover in cross-couplings?

- Comparative kinetics : Measure reaction rates using analogs with smaller boronate esters (e.g., MIDA boronates) .

- X-ray crystallography : Resolve the crystal structure to quantify steric parameters (e.g., Tolman cone angles) .

- Computational modeling : Use molecular dynamics simulations to assess steric clashes during transmetalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.